molecular formula C8H15F3N2O B13136827 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol

2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B13136827
M. Wt: 212.21 g/mol
InChI Key: LVNYNNXOFJLHOA-UHFFFAOYSA-N
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Description

2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C8H16F3N2O It is characterized by the presence of a piperazine ring substituted with a trifluoroethyl group and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol group, yielding the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoroethyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)acetaldehyde or 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)acetic acid.

    Reduction: Formation of 2-(4-(ethyl)piperazin-1-yl)ethanol.

    Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperazine ring provides a scaffold for binding to specific protein targets, influencing cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol is unique due to the combination of the trifluoroethyl and ethanol groups, which confer distinct chemical and physical properties. The trifluoroethyl group enhances lipophilicity, while the ethanol group provides a site for further chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H15F3N2O

Molecular Weight

212.21 g/mol

IUPAC Name

2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C8H15F3N2O/c9-8(10,11)7-13-3-1-12(2-4-13)5-6-14/h14H,1-7H2

InChI Key

LVNYNNXOFJLHOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC(F)(F)F

Origin of Product

United States

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